N-cyclopentylthian-4-amine
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Overview
Description
N-cyclopentylthian-4-amine is an organic compound characterized by the presence of a cyclopentyl group attached to a thian-4-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentylthian-4-amine typically involves the reaction of cyclopentylamine with thian-4-one under specific conditions. One common method is the reductive amination of thian-4-one using cyclopentylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalytic methods and green chemistry approaches are also explored to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentylthian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in inert solvents like THF or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted amine derivatives
Scientific Research Applications
N-cyclopentylthian-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentylthian-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A primary amine with a cyclopentyl group, used in the synthesis of various organic compounds.
Thian-4-one: A sulfur-containing heterocycle, used as a precursor in the synthesis of thian-4-amine derivatives.
N-cyclopentylthian-4-one: A related compound with a similar structure but different functional groups.
Uniqueness
N-cyclopentylthian-4-amine is unique due to its specific combination of a cyclopentyl group and a thian-4-amine structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H19NS |
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Molecular Weight |
185.33 g/mol |
IUPAC Name |
N-cyclopentylthian-4-amine |
InChI |
InChI=1S/C10H19NS/c1-2-4-9(3-1)11-10-5-7-12-8-6-10/h9-11H,1-8H2 |
InChI Key |
GVBFRBBIOKLZNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2CCSCC2 |
Origin of Product |
United States |
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